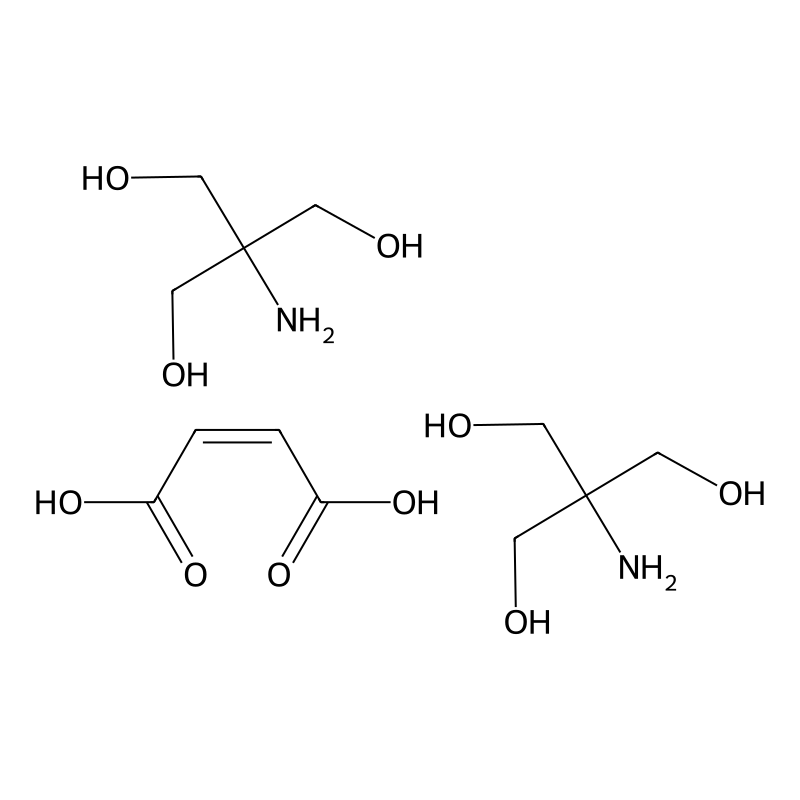

TRIS maleate salt

C8H15NO7

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C8H15NO7

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Buffering Capacity

One of the most prominent applications of TRIS maleate salt is its ability to act as a buffer. Buffers are crucial in scientific research for maintaining a stable pH (acidity or alkalinity) in various solutions. TRIS maleate salt exhibits excellent buffering capacity, particularly in the physiological pH range (around 7.0-7.4) []. This makes it ideal for applications such as:

- Cell culture media: Maintaining a stable pH is essential for optimal cell growth and survival in cell culture experiments []. TRIS maleate salt helps maintain the physiological pH range within the culture media, providing a suitable environment for cells.

- Protein purification: Proteins are sensitive to changes in pH, which can affect their stability and function. TRIS maleate salt is often used in protein purification protocols to maintain the optimal pH for protein activity and prevent denaturation [].

- Enzyme assays: Enzymes have specific pH ranges where they exhibit optimal activity. TRIS maleate salt can be used in enzyme assays to maintain this optimal pH, ensuring accurate measurement of enzyme activity [].

Other Applications

Beyond its buffering capacity, TRIS maleate salt finds application in various other scientific research areas:

- Molecular Biology Techniques: TRIS maleate salt plays a role in various molecular biology techniques, including DNA and RNA extraction, gel electrophoresis, and polymerase chain reaction (PCR) []. It helps maintain a suitable ionic environment for these processes.

- Research on Organic Synthesis: TRIS maleate salt has been explored as a potential intermediate in the synthesis of other organic compounds, although its specific applications in this area are still under investigation [].

TRIS maleate salt, also known as tris(hydroxymethyl)aminomethane maleate, is a maleate salt formed from the reaction of tris and maleic acid in a 2:1 molar ratio. Its chemical formula is with a molecular weight of approximately 358.34 g/mol . The compound appears as a white fine crystalline powder and is soluble in water, with a typical pH range of 3.0 to 4.5 when prepared at a concentration of 0.5 M . TRIS maleate is primarily used as a buffering agent in various biochemical applications.

TRIS maleate salt exhibits typical reactions associated with amines, such as condensation reactions with aldehydes and complexation with metal ions. The buffering capacity of TRIS maleate is attributed to its ability to resist changes in pH when small amounts of acids or bases are added, functioning effectively within the pH range of 7.5 to 8.5 . This property is crucial in biochemical experiments where maintaining specific pH levels is essential for enzyme activity and stability.

TRIS maleate salt is recognized for its biological compatibility and is frequently employed in molecular biology and biochemistry. It serves as a buffer in various biological assays, including protein and nucleic acid extraction and purification processes. Moreover, TRIS maleate has been noted for its role in enhancing cell membrane permeability, making it useful in transfection protocols .

The synthesis of TRIS maleate involves the reaction between tris(hydroxymethyl)aminomethane and maleic acid. This reaction typically follows these steps:

- Preparation of Reactants: Obtain tris(hydroxymethyl)aminomethane and maleic acid.

- Reaction: Combine the reactants in a controlled environment, maintaining the stoichiometric ratio of 2:1 (tris to maleic acid).

- Crystallization: Allow the solution to cool, promoting the formation of TRIS maleate crystals.

- Purification: Collect the crystals through filtration and dry them to obtain pure TRIS maleate salt .

Research on TRIS maleate has indicated its interactions with various biomolecules, particularly enzymes. While it serves as an effective buffer, it can inhibit certain enzymatic activities due to its chelation properties with metal ions . Studies have shown that TRIS can affect enzyme kinetics, necessitating careful consideration when designing experiments involving metalloproteins or metal-dependent enzymes.

TRIS maleate shares similarities with other buffer salts but exhibits unique characteristics that distinguish it from them:

| Compound Name | Chemical Formula | Buffering Range | Unique Features |

|---|---|---|---|

| Tris(hydroxymethyl)aminomethane | pH 7-9 | Widely used; low cost; inhibits some enzymes | |

| Maleic acid | N/A | Dicarboxylic acid; forms salts | |

| Sodium acetate | pH 4-6 | Commonly used in biochemical applications | |

| Phosphate buffer | Varies | pH 6-8 | Stabilizes pH through multiple equilibria |

TRIS maleate stands out due to its ability to maintain a lower effective pH buffering capacity compared to traditional TRIS buffers while still providing essential buffering capabilities for biological systems . Its unique combination of properties makes it particularly valuable in specific experimental contexts where lower pH conditions are required.

Reaction Mechanisms in Salt Formation

The formation of tris(hydroxymethyl)aminomethane maleate salt proceeds through a well-characterized acid-base neutralization reaction between tris(hydroxymethyl)aminomethane and maleic acid [2] [5]. The synthesis involves the stoichiometric reaction of tris and maleic acid in a 2:1 molar ratio, resulting in the formation of a stable salt with the molecular formula C₁₂H₂₆N₂O₁₀ and a molecular weight of 358.34 g/mol [10].

The fundamental reaction mechanism follows classical acid-base chemistry principles where the basic amino group of tris(hydroxymethyl)aminomethane acts as a proton acceptor while the carboxylic acid groups of maleic acid serve as proton donors [31] [35]. The reaction proceeds via protonation of the amino nitrogen in tris(hydroxymethyl)aminomethane by the acidic protons from maleic acid, establishing ionic equilibria that stabilize the salt formation [31].

During the neutralization process, the amine functionality of tris(hydroxymethyl)aminomethane undergoes protonation, creating a positively charged ammonium center that forms ionic interactions with the deprotonated carboxylate groups of maleic acid [35]. This protonation-deprotonation equilibrium is fundamental to the salt formation mechanism and determines the stability of the final product [36]. The reaction typically occurs in aqueous solution where the dissociation constants of both components influence the extent of salt formation [37].

Table 2.1: Key Thermodynamic Parameters for Salt Formation

| Parameter | Value | Reference |

|---|---|---|

| Stoichiometric Ratio | 2:1 (tris:maleic acid) | [2] [10] |

| Molecular Weight | 358.34 g/mol | [10] |

| Molecular Formula | C₁₂H₂₆N₂O₁₀ | [10] |

| pH Range (0.5 M solution) | 3.0-4.5 | [5] |

The reaction kinetics are influenced by temperature, pH, and concentration of reactants [31]. The formation of hydrogen bonds between the hydroxyl groups of tris(hydroxymethyl)aminomethane and the carboxylate oxygens of maleate contributes to the overall stability of the salt structure [37]. These intermolecular interactions play a crucial role in determining the crystalline packing and physical properties of the final product [26].

Industrial-Scale Production Protocols

Industrial production of tris(hydroxymethyl)aminomethane maleate salt typically employs batch synthesis methodologies that ensure consistent product quality and yield [16] [17]. The manufacturing process begins with the preparation of high-purity starting materials, where tris(hydroxymethyl)aminomethane is synthesized through controlled formylation followed by hydrogenation of nitromethane and formaldehyde [17].

The industrial synthesis of tris(hydroxymethyl)aminomethane involves the reaction of nitromethane with formaldehyde in a molar ratio of 1:3 in a concentrated alcohol medium containing 2-5% methylene chloride in methanol [17]. This reaction proceeds under agitation for 3-36 hours at temperatures below 50°C in the presence of basic catalysts such as sodium or potassium [17]. The resulting nitroalcohol intermediate is then acidified to pH 4.5-5.5 and subsequently hydrogenated using Raney nickel catalyst under 30-60 bar hydrogen pressure [17].

Large-scale production protocols incorporate stringent quality control measures throughout the synthesis process [16] [43]. The reaction parameters are carefully monitored to maintain optimal conditions for salt formation, including temperature control, pH adjustment, and precise stoichiometric ratios [39]. Industrial facilities utilize automated systems for reagent addition and mixing to ensure reproducible results across production batches [39].

Table 2.2: Industrial Production Parameters

| Process Step | Conditions | Specifications |

|---|---|---|

| Initial Synthesis Temperature | Below 50°C | [17] |

| Reaction Time | 3-36 hours | [17] |

| Hydrogenation Pressure | 30-60 bar | [17] |

| Catalyst Loading | 5-25% by weight | [17] |

| Final Product Purity | ≥99% | [16] [43] |

Scale-up considerations include heat transfer efficiency, mixing effectiveness, and crystallization control [30]. Industrial reactors are designed with appropriate heat exchange capabilities to manage the exothermic nature of the acid-base neutralization reaction [30]. The production process incorporates continuous monitoring systems that track critical parameters such as temperature, pH, and concentration to ensure consistent product quality [39].

Manufacturing facilities employ fed-batch or continuous processing methods depending on production volume requirements [30]. The choice of production methodology depends on factors such as desired throughput, product specifications, and economic considerations [39]. Quality assurance protocols include in-process testing and final product analysis to verify compliance with pharmaceutical-grade specifications [43].

Chromatographic Purification Techniques

Chromatographic purification of tris(hydroxymethyl)aminomethane maleate salt employs various analytical and preparative techniques to achieve high-purity products suitable for biochemical applications [18] [21]. Ion chromatography represents the primary analytical method for purity quantification, utilizing cation-exchange columns with methanesulfonic acid eluents [20] [22].

High-performance liquid chromatography methods have been developed specifically for tris(hydroxymethyl)aminomethane compounds using mixed-mode columns [21]. The Primesep family of stationary phases provides effective separation through combined ion-exchange and reversed-phase mechanisms [21]. Mobile phase compositions typically consist of acetonitrile-water mixtures with formic acid buffers, allowing for retention time control based on buffer concentration and pH [21].

Ion chromatography systems employ Metrosep C Supp 2-250/4.0 columns with 0.1% methanesulfonic acid eluent for robust determination of tris(hydroxymethyl)aminomethane and cationic impurities [22]. The analytical method demonstrates excellent precision with recovery rates of 99-103% and relative standard deviation less than 3% [22]. Detection is accomplished using conductivity detectors that provide sensitive and stable responses to the target analyte [22].

Table 2.3: Chromatographic Conditions for Purity Analysis

| Parameter | Specification | Method |

|---|---|---|

| Column | Metrosep C Supp 2-250/4.0 | [22] |

| Eluent | 0.1% Methanesulfonic acid | [22] |

| Detection | Conductivity | [22] |

| Retention Time | <8 minutes | [22] |

| Recovery Rate | 99-103% | [22] |

| Precision (RSD) | <3% | [22] |

Advanced chromatographic techniques utilize evaporative light scattering detection and charged aerosol detection for compounds lacking ultraviolet chromophores [21]. These detection methods provide universal response for tris(hydroxymethyl)aminomethane derivatives and enable quantitative analysis without derivatization [21]. Liquid chromatography-mass spectrometry methods employ ammonium formate or acetate buffers in mobile phases to achieve optimal ionization efficiency [21].

Preparative chromatography for large-scale purification incorporates gradient elution techniques that optimize separation efficiency while maintaining reasonable processing times [19]. Column chromatography applications in biochemical research utilize tris(hydroxymethyl)aminomethane maleate buffers for protein and nucleic acid purification protocols [19]. The buffering capacity and pH stability of the salt make it particularly suitable for chromatographic applications requiring consistent ionic strength [19].

Crystallization Optimization Strategies

Crystallization optimization of tris(hydroxymethyl)aminomethane maleate salt involves systematic control of nucleation and growth processes to achieve desired crystal size, morphology, and purity [27] [29]. The crystallization process is governed by supersaturation levels, temperature gradients, and mass transfer rates that influence the final crystal properties [27].

Temperature-controlled crystallization represents a fundamental optimization strategy where systematic temperature variations induce nucleation in supersaturated regions followed by controlled growth in metastable zones [27]. The optimization workflow involves mapping temperature-concentration phase diagrams that define the boundaries between nucleation, metastable, and undersaturated regions [27]. This approach enables precise control over crystal size distribution and morphological characteristics [27].

Crystallization from methanol-methylene chloride solvent systems has proven effective for obtaining high-purity tris(hydroxymethyl)aminomethane derivatives [17]. The process involves initial crystallization at 0°C followed by recrystallization steps that progressively improve purity from 62% to greater than 99.5% [17]. Multiple crystallization cycles utilizing methanol-methylene chloride mixtures achieve total yields exceeding 90% while maintaining high product quality [17].

Table 2.4: Crystallization Optimization Parameters

| Parameter | Optimal Range | Effect on Product |

|---|---|---|

| Temperature | 0-50°C | Crystal size control [17] [27] |

| Solvent Ratio | 30% methanol in methylene chloride | Purity enhancement [17] |

| Cooling Rate | Controlled gradient | Nucleation control [27] |

| Supersaturation | Metastable zone | Crystal quality [27] |

| Yield (multiple cycles) | >90% | Process efficiency [17] |

Advanced crystallization techniques incorporate automated screening methods that iteratively optimize precipitant concentrations based on crystallization outcomes [29]. These iterative screen optimization methods adjust solution compositions to achieve metastable conditions that favor controlled nucleation and growth [29]. The approach utilizes scoring systems to evaluate crystal quality and automatically generates subsequent screening conditions [29].

Polymorphic control during crystallization requires careful attention to solvent selection, cooling rates, and seeding strategies [30]. Different crystalline forms can exhibit varying stability, solubility, and bioavailability characteristics [30]. Continuous crystallization processes offer advantages in terms of consistent product quality and improved process control compared to traditional batch methods [30].

The crystal structure of tris(hydroxymethyl)aminomethane compounds follows orthorhombic symmetry with space group Pn21a [26]. Unit cell parameters include a = 8.844 Å, b = 7.794 Å, and c = 8.795 Å with four molecules per unit cell [26]. Understanding these structural parameters guides optimization of crystallization conditions to achieve desired crystal habits and minimize defects [26].

Melting Point Characteristics and Thermal Stability

TRIS maleate salt exhibits well-defined thermal characteristics with a reported melting point range of 103-106°C [3] [4] [5] [6]. The compound appears as a white fine crystalline powder under standard conditions, maintaining thermal stability at room temperature storage [2] [5]. Thermogravimetric analysis reveals that the salt demonstrates good thermal stability with no significant mass loss below its melting point [7].

The crystalline structure of TRIS maleate contributes to its thermal behavior, with the compound existing in a stable crystalline powder form that remains unchanged under ambient storage conditions [2] [8]. Unlike some organic salts that may undergo polymorphic transitions, TRIS maleate maintains its crystalline integrity across typical handling and storage temperatures.

Thermal Analysis Parameters

Differential scanning calorimetry studies would typically reveal characteristic thermal events for TRIS maleate salt. The compound's thermal properties are influenced by its molecular structure, which combines the TRIS base component with maleic acid in a specific stoichiometric ratio [2] [9]. The thermal decomposition profile shows no significant thermal anomalies in the temperature range below the melting point, indicating structural stability [10].

The absence of glass transition behavior in TRIS maleate salt is consistent with its crystalline nature. The compound does not exhibit the glass transition temperatures typically observed in amorphous materials, instead showing distinct melting behavior characteristic of crystalline organic salts [11] [12].

Aqueous Solubility and Hydration Dynamics

Water Solubility Characteristics

TRIS maleate salt demonstrates excellent water solubility, with reported values of 500 mg/mL at 20°C, producing clear, colorless solutions [1] [2] [8]. This high solubility corresponds to approximately 0.5 M concentration under standard conditions, making it highly suitable for buffer preparation and analytical applications [13] [7].

The dissolution process involves complex hydration dynamics where water molecules interact with both the TRIS cation and maleate anion components. The hydration behavior contributes to the compound's effectiveness as a buffering agent, as the solvated ions maintain solution stability across varying concentrations [14] [15].

Hydration Network Formation

The hydration dynamics of TRIS maleate involve the formation of hydrogen bonding networks between the hydroxyl groups of the TRIS component and water molecules [16]. This molecular-level interaction enhances the compound's solubility and contributes to its buffering effectiveness. The maleate component, with its carboxylate groups, also participates in hydration through electrostatic interactions with water molecules.

Studies of similar TRIS-based systems indicate that the hydration process involves approximately 7-8 water molecules per TRIS unit, creating a stable solvation shell that influences the compound's physicochemical behavior [16]. This hydration pattern affects both the thermodynamic stability of the solution and the kinetics of dissolution processes.

pH-Temperature Dependency Relationships

Temperature Coefficient of pH

TRIS maleate salt exhibits significant pH-temperature dependency, a characteristic feature inherited from its TRIS component [17] [18] [13]. The pH of TRIS buffer systems decreases by approximately 0.03 units per degree Celsius in the range from 5°C to 25°C, and by 0.025 units per degree from 25°C to 37°C [13] [19].

The temperature dependence follows the relationship where the pKa value changes from 8.2 at 20°C to 8.06 at 25°C and 7.72 at 37°C for TRIS-based systems [13] [20]. This strong temperature dependency necessitates careful pH adjustment when using TRIS maleate buffers across different temperature conditions [21] [18].

Thermodynamic Basis of pH Changes

The pH-temperature relationship in TRIS maleate systems is governed by the thermodynamic properties of the ionization reaction. The enthalpy of ionization (ΔH°) for TRIS is approximately 47.5 kJ/mol, which accounts for the significant temperature dependence observed [21]. This large positive enthalpy value indicates that the ionization process is endothermic, leading to decreased protonation and higher pH at lower temperatures.

The temperature coefficient (dpKa/dT) for TRIS systems is approximately -0.028 K⁻¹, significantly larger than many other biological buffers [21]. This property requires careful consideration in experimental design, particularly for applications requiring precise pH control across temperature variations.

Buffer Capacity Quantification Across Physiological Ranges

Buffering Effectiveness and Capacity

TRIS maleate salt exhibits effective buffering capacity in the pH range of 7.2-9.0, with optimal performance around its pKa value [22] [13] [23]. The buffer capacity is concentration-dependent, with higher concentrations providing greater resistance to pH changes upon addition of acids or bases [24] [25].

The buffering capacity can be quantified using the van Slyke equation, where maximum buffer capacity occurs at pH equal to pKa. For TRIS maleate systems, this corresponds to approximately pH 8.0 at 25°C [13]. The buffer capacity decreases significantly when the solution pH deviates more than one unit from the pKa value, falling to approximately 37% of maximum capacity at pKa ± 1 [24].

Quantitative Buffer Parameters

The molar buffer capacity (β) of TRIS maleate can be calculated using the Henderson-Hasselbalch equation derivatives. At physiological concentrations (0.05-0.1 M), TRIS maleate provides adequate buffering for most biochemical applications within its effective pH range [13].

However, TRIS maleate buffers demonstrate lower effective pH buffering capacity compared to standard TRIS-HCl buffer systems [2] [27]. This reduced capacity is attributed to the different ionic interactions between the maleate anion and the TRIS cation, which affects the overall buffering equilibrium.

Physiological Range Applications

Within physiological pH ranges (7.0-7.4), TRIS maleate operates near the lower limit of its effective buffering range [13]. The buffer capacity in this range is sufficient for many biological applications, though careful concentration adjustment may be required to achieve optimal performance.

The compound's buffering effectiveness at physiological temperatures (37°C) is reduced due to the temperature-dependent pKa shift, requiring approximately 10-15% higher concentrations to maintain equivalent buffering capacity compared to room temperature conditions [17] [13]. This temperature dependency must be factored into buffer preparation protocols for physiological applications.